4-Bromo-N'-ethoxybenzene-1-carboximidamide
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Overview
Description
4-Bromo-N’-ethoxybenzene-1-carboximidamide is an organic compound with the molecular formula C9H11BrN2O It is a derivative of benzene, substituted with a bromine atom at the 4-position and an ethoxy group at the N’-position of the carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-ethoxybenzene-1-carboximidamide typically involves the following steps:
Formation of Carboximidamide: The carboximidamide group can be introduced by reacting the brominated benzene with an appropriate amidine derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for 4-Bromo-N’-ethoxybenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-ethoxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for base-catalyzed reactions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products depend on the substituent introduced, such as nitro, amino, or alkyl groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
4-Bromo-N’-ethoxybenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-ethoxybenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and specificity. The compound may act by inhibiting or activating certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a hydroxy group instead of an ethoxy group.
4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide: Contains a methoxyethyl group instead of an ethoxy group.
Uniqueness
4-Bromo-N’-ethoxybenzene-1-carboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its solubility and interaction with certain molecular targets compared to its analogs.
Properties
CAS No. |
582300-95-6 |
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Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
4-bromo-N'-ethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11BrN2O/c1-2-13-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H2,11,12) |
InChI Key |
PGTWNPYRWQTUHV-UHFFFAOYSA-N |
Canonical SMILES |
CCON=C(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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